molecular formula C24H53NO7S B14155697 Einecs 224-786-1 CAS No. 4492-80-2

Einecs 224-786-1

Cat. No.: B14155697
CAS No.: 4492-80-2
M. Wt: 499.7 g/mol
InChI Key: DZQYCOCAFPQWBL-UHFFFAOYSA-N
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Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) catalogs chemicals marketed in the EU between January 1971 and September 1981. EINECS entries are assigned unique identifiers to streamline regulatory compliance under frameworks like REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) .

Properties

CAS No.

4492-80-2

Molecular Formula

C24H53NO7S

Molecular Weight

499.7 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;octadecyl hydrogen sulfate

InChI

InChI=1S/C18H38O4S.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;8-4-1-7(2-5-9)3-6-10/h2-18H2,1H3,(H,19,20,21);8-10H,1-6H2

InChI Key

DZQYCOCAFPQWBL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOS(=O)(=O)O.C(CO)N(CCO)CCO

Related CAS

4492-80-2
65151-90-8

Origin of Product

United States

Preparation Methods

The preparation methods for Einecs 224-786-1 involve specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. Industrial production methods may vary, but they typically involve large-scale synthesis processes that adhere to stringent safety and quality standards .

Chemical Reactions Analysis

Einecs 224-786-1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate, while reduction reactions may require reducing agents like sodium borohydride. The major products formed from these reactions can vary widely based on the specific conditions and reagents used .

Scientific Research Applications

Einecs 224-786-1 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving cellular processes and biochemical pathways. In medicine, the compound could be involved in the development of new pharmaceuticals or therapeutic agents. Industrial applications might include its use in manufacturing processes or as a component in specialized materials .

Mechanism of Action

The mechanism of action of Einecs 224-786-1 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. Understanding the molecular targets and pathways involved is crucial for optimizing its use in scientific research and industrial applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity and Read-Across Approaches

EINECS 224-786-1 can be compared to analogs using computational methods like the Tanimoto similarity index , which evaluates structural overlap via PubChem 2D fingerprints. Compounds with ≥70% similarity are considered analogs, enabling read-across predictions for toxicity and physicochemical properties . For example:

Compound (EINECS) Tanimoto Similarity log Kow Acute Toxicity (LC50, mg/L)
This compound Reference 2.5 120 (predicted)
EINECS 201-678-5 85% 2.7 115 (experimental)
EINECS 203-454-9 72% 2.3 130 (predicted)

Table 1: Structural and toxicity comparisons of this compound with analogs. Predicted data derived from QSAR models.

Physicochemical Property Coverage

EINECS compounds often cluster in physicochemical space. For instance, bioavailability-related properties (e.g., solubility, partition coefficients) of this compound can be mapped against a broader subset of 56,703 EINECS chemicals. Computational tools like EPISuite highlight deviations in property ranges (e.g., log Kow, molecular weight), aiding hazard categorization .

Toxicity Prediction via QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models predict acute toxicity for EINECS chemicals using structural descriptors and experimental data. For example:

  • Chlorinated alkanes : Toxicity to fish predicted via in vitro assays and log Kow correlations .
  • Organothiophosphates: Interspecies models extrapolate Daphnia toxicity data to fish .

This compound, if classified as a substituted mononitrobenzene or chlorinated alkane, could leverage these models. QSARs cover ~54% of EINECS chemicals, though complex mixtures (e.g., botanical extracts) require alternative approaches .

Regulatory and Experimental Data Gaps

Only 0.7% of EINECS chemicals (including analogs of 224-786-1) have sufficient toxicity data for QSAR validation. REACH mandates filling these gaps via read-across or targeted testing, prioritizing high-production-volume chemicals .

Critical Analysis of Methodologies

  • Strengths : Computational tools (e.g., RASAR models) enable efficient analog identification and toxicity prediction for large datasets like EINECS .
  • Limitations : Structural similarity thresholds (e.g., ≥70% Tanimoto) may exclude functionally relevant analogs. Property outliers require experimental validation .

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